REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].O[C:8]1[CH:12]=[CH:11][S:10][C:9]=1[C:13]([O:15]C)=[O:14]>C(Cl)(Cl)(Cl)Cl>[Cl:2][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[C:13]([OH:15])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(SC=C1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux for 13 hours
|
Duration
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13 h
|
Type
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DISTILLATION
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Details
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the carbon tetrachloride is distilled off
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated almost to dryness in vacuo
|
Type
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ADDITION
|
Details
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of water are added dropwise
|
Type
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TEMPERATURE
|
Details
|
while cooling, whereupon the mixture
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off under suction
|
Type
|
FILTRATION
|
Details
|
The active carbon is then filtered off under suction
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(SC=C1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |